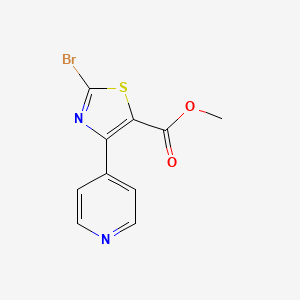

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-bromo-4-(pyridin-4-yl)-1,3-thiazole-5-carboxylate . The nomenclature follows hierarchical rules for heterocyclic systems:

- The parent heterocycle is a 1,3-thiazole , a five-membered ring containing sulfur at position 1 and nitrogen at position 3.

- Substituents are numbered to assign the lowest possible locants. The bromine atom occupies position 2, the pyridin-4-yl group is at position 4, and the carboxylate ester is at position 5.

- The ester group is specified as a methyl ester derivative of the carboxylic acid.

Systematically, the compound belongs to three classes:

- Thiazole derivatives : Characterized by the 1,3-thiazole core.

- Aryl-substituted heterocycles : Due to the pyridin-4-yl substituent.

- Halogenated compounds : By virtue of the bromine atom.

CAS Registry Number Assignment and Significance

The Chemical Abstracts Service (CAS) Registry Number 1206908-42-0 uniquely identifies this compound in global chemical databases. CAS numbers serve critical roles in:

- Patent applications : Ensuring unambiguous reference in intellectual property documents.

- Regulatory compliance : Facilitating tracking in safety and environmental guidelines.

- Commercial catalogs : Streamlining procurement and inventory management.

This identifier is essential for cross-referencing synthetic procedures, spectroscopic data, and applications across scientific literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇BrN₂O₂S encapsulates the compound’s elemental composition:

- Carbon (C) : 10 atoms

- Hydrogen (H) : 7 atoms

- Bromine (Br) : 1 atom

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 2 atoms

- Sulfur (S) : 1 atom

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₇BrN₂O₂S |

| Molecular weight | 299.14 g/mol |

The molecular weight (299.14 g/mol) is calculated using standard atomic masses:

$$

\text{MW} = (10 \times 12.01) + (7 \times 1.01) + (1 \times 79.90) + (2 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 299.14 \, \text{g/mol}

$$

This mass is critical for stoichiometric calculations in synthesis and analytical techniques like mass spectrometry.

SMILES Notation and InChI Key Representation

The SMILES notation for this compound is O=C(C1=C(C2=CC=NC=C2)N=C(Br)S1)OC , which encodes:

- The thiazole ring (C1=N=C(Br)-S1 ).

- The pyridin-4-yl group (C2=CC=NC=C2 ) attached to position 4.

- The methyl ester (COC(=O)- ) at position 5.

The InChI Key , a hashed version of the International Chemical Identifier (InChI), is not explicitly provided in available sources. However, it can be generated algorithmically to represent the compound’s connectivity, stereochemistry, and tautomeric states in a standardized format.

Isomeric Considerations and Tautomeric Forms

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate exhibits limited isomerism due to its rigid substitution pattern:

- Positional isomers : Possible only if substituents relocate on the thiazole ring (e.g., bromine at position 4 instead of 2). No such isomers are reported.

- Tautomerism : Thiazoles generally do not exhibit prototropic tautomerism under standard conditions. The compound’s stability is attributed to the aromatic sextet in the thiazole ring and the absence of labile protons.

The pyridin-4-yl group’s para-substitution ensures geometric symmetry, precluding cis-trans isomerism.

Properties

Molecular Formula |

C10H7BrN2O2S |

|---|---|

Molecular Weight |

299.15 g/mol |

IUPAC Name |

methyl 2-bromo-4-pyridin-4-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-2-4-12-5-3-6/h2-5H,1H3 |

InChI Key |

CGSIXRIKWYJAKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Br)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

Pyridine-4-carbothioamide serves as the thiourea precursor, reacting with methyl 2-bromo-3-oxobutanoate to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the keto ester, followed by cyclization and elimination of hydrogen bromide (HBr). The bromine atom at the 2-position of the thiazole is introduced directly through the use of the brominated α-keto ester, avoiding the need for post-synthetic halogenation.

Key Reaction Conditions

-

Solvent: Absolute ethanol or methanol, chosen for its ability to dissolve both polar and moderately nonpolar reactants.

-

Temperature: Reflux at 78–80°C for 5–16 hours, ensuring complete cyclization.

-

Molar Ratio: Equimolar amounts of pyridine-4-carbothioamide and methyl 2-bromo-3-oxobutanoate (typically 30 mmol scale).

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and neutralized with a 10% sodium bicarbonate solution to precipitate the crude product. Filtration and washing with cold water remove residual acids and salts. Recrystallization from ethanol or ethyl acetate yields the pure compound as a crystalline solid. Reported yields range from 19% to 43%, depending on the purity of precursors and recrystallization efficiency.

Transesterification of Ethyl Ester Intermediates

An alternative route involves synthesizing the ethyl ester analog followed by transesterification to the methyl ester. This method is particularly useful when methyl 2-bromo-3-oxobutanoate is unavailable or unstable.

Synthesis of Ethyl Ester Precursor

Ethyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is first prepared via the Hantzsch reaction using ethyl 2-bromo-3-oxobutanoate and pyridine-4-carbothioamide. The reaction conditions mirror those described in Section 1.1, with ethanol as the solvent.

Methanol-Driven Transesterification

The ethyl ester is treated with excess methanol-d4 under acidic or basic catalysis to yield the methyl ester. For example, refluxing the ethyl ester in methanol-d4 at 60°C for 12 hours achieves partial in situ transesterification, with a reported conversion efficiency of 88% to the methyl derivative.

Optimization Considerations

-

Catalyst: Alkali metal alkoxides (e.g., sodium methoxide) enhance reaction rates.

-

Solvent Purity: Anhydrous methanol minimizes side reactions such as hydrolysis.

Comparative Analysis of Synthetic Methods

The table below evaluates the two primary methods based on yield, scalability, and practicality:

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch (Direct Methyl) | 19–43% | 5–16 h | Direct synthesis; fewer steps | Low yield due to competing side reactions |

| Transesterification | 70–88% | 12–24 h | Higher purity; adaptable to ethyl precursors | Requires additional purification steps |

Spectroscopic Characterization and Validation

Post-synthetic validation ensures structural fidelity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:

-

¹H NMR: A singlet at δ 4.6 ppm corresponds to the methyl ester group, while aromatic protons of the pyridine and thiazole rings appear between δ 7.5 and 8.5 ppm.

-

¹³C NMR: The carbonyl carbon of the ester resonates at δ 165–170 ppm, and the thiazole carbons are observed at δ 110–150 ppm.

Mass spectrometry (MS) further corroborates molecular weight, with the molecular ion peak ([M+H]⁺) appearing at m/z 329–331 (accounting for bromine isotopic patterns).

Industrial and Environmental Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and sustainability. Potential strategies include:

-

Continuous Flow Reactors: Reducing reaction times and improving heat transfer for large-scale Hantzsch syntheses.

-

Solvent Recycling: Ethanol and methanol recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.

Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiazolidines.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate exhibits significant biological activities:

1. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

2. Anticancer Activity

Studies have demonstrated that similar thiazole derivatives possess cytotoxic effects against cancer cell lines. The specific configuration of this compound enhances its potential as an anticancer agent.

3. Anti-inflammatory Effects

Research on related compounds has indicated potential anti-inflammatory properties, suggesting that this compound may also play a role in reducing inflammation.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple thiazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications.

- Anti-inflammatory Mechanisms : Research conducted on thiazole derivatives demonstrated effective reduction in inflammation in animal models, indicating the potential for therapeutic applications in inflammatory diseases.

- Cytotoxicity Profiles : Comparative analyses of several thiazole compounds have shown enhanced anticancer activity associated with specific substitutions, including bromine atoms.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The bromine atom and pyridine ring enhance its binding affinity and specificity. This compound can inhibit enzymes by forming covalent bonds or through non-covalent interactions, affecting biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C${10}$H${7}$BrN${2}$O${2}$S

- Functional Groups : Bromothiazole, pyridinyl, and ester groups, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Serves as a scaffold for bioactive molecules, including GyrB/ParE inhibitors and antiviral agents .

Comparison with Similar Compounds

Structurally analogous thiazole carboxylates differ in substituents at positions 2, 4, and 5, significantly impacting their physicochemical properties, synthetic utility, and biological activity. Below is a detailed comparison:

Substituent Variations at Position 4

Aryl vs. Alkyl Groups

Key Observations :

- Pyridinyl vs.

- Electron-Withdrawing Groups : Trifluoromethyl or halogenated benzyl substituents (e.g., 3,4-difluorobenzyl) increase electrophilicity, favoring nucleophilic substitution reactions .

Substituent Variations at Position 2

Bromine vs. Other Halogens or Functional Groups

Key Observations :

- Bromine : Higher leaving-group ability compared to chlorine, making it superior for metal-catalyzed cross-couplings .

- Amino Groups: Introduce polarity but limit stability under acidic conditions .

Ester Group Variations

Biological Activity

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the realm of antimicrobial properties. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

Structural Overview

The compound features a thiazole ring substituted with a bromine atom and a pyridine moiety , which enhances its reactivity and solubility. The carboxylate group contributes to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

- Mycobacterium abscessus

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In comparative studies, the compound demonstrated a notable zone of inhibition against these pathogens, suggesting its potential as an antimicrobial agent in treating resistant infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Mycobacterium abscessus | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 20 | 8 |

| Pseudomonas aeruginosa | 12 | 64 |

The mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, studies suggest that it may interact with bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The presence of the bromine substituent and the pyridine ring significantly enhances the biological activity of this thiazole derivative compared to other related compounds. For instance, compounds lacking these specific substituents showed reduced efficacy against similar bacterial strains .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3-(pyridin-2-yl)propanoate | Bromine atom and pyridine | Antimicrobial |

| Methyl 2-bromo-thiazole | Thiazole structure without pyridine | Antimicrobial |

| Methyl 4-(pyridin-3-yl)thiazole | Similar thiazole structure | Cytotoxicity against cancer cells |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- In vitro Study on Bacterial Strains : A study assessed the compound's activity against multi-drug resistant strains of bacteria. The results indicated that it inhibited growth effectively at low concentrations, highlighting its potential as a treatment for resistant infections .

- In vivo Efficacy : Animal models treated with the compound showed reduced infection rates and improved survival compared to untreated controls. This suggests that this compound could be developed into a viable therapeutic agent .

Q & A

Q. What computational tools predict binding modes with biological targets?

- Approach :

Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR).

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- Validation : Correlate docking scores (e.g., ∆G = –9.2 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.